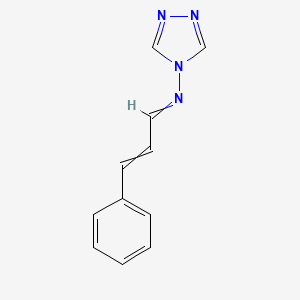![molecular formula C6H15ClN4O2S2 B11725743 (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride](/img/structure/B11725743.png)
(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a disulfide bond, which is significant in many biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride typically involves the formation of the disulfide bond between two cysteine derivatives. The reaction conditions often include mild oxidizing agents to facilitate the formation of the disulfide linkage without causing over-oxidation or degradation of the amino acids involved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of amino acids and the formation of disulfide bonds, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the disulfide bond can yield the corresponding thiol compounds.
Substitution: The amino groups in the compound can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents under controlled pH conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Alkylated amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of disulfide bond formation and stability.
Biology
In biological research, this compound is used to study protein folding and stability. The disulfide bond is crucial in maintaining the three-dimensional structure of proteins, and this compound serves as a model for such studies.
Medicine
In medicine, the compound has potential applications in drug design and development. Its ability to form stable disulfide bonds makes it a candidate for developing drugs that target specific proteins or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials that require stable disulfide bonds.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-{[(2R)-2-amino-2-carbamoylethyl]disulfanyl}propanamide hydrochloride involves the formation and breaking of disulfide bonds. These bonds play a critical role in the structural integrity of proteins and other biomolecules. The compound can interact with various molecular targets, including enzymes and receptors, through its disulfide bond, influencing their activity and function.
Properties
Molecular Formula |
C6H15ClN4O2S2 |
|---|---|
Molecular Weight |
274.8 g/mol |
IUPAC Name |
(2R)-2-amino-3-[[(2R)-2,3-diamino-3-oxopropyl]disulfanyl]propanamide;hydrochloride |
InChI |
InChI=1S/C6H14N4O2S2.ClH/c7-3(5(9)11)1-13-14-2-4(8)6(10)12;/h3-4H,1-2,7-8H2,(H2,9,11)(H2,10,12);1H/t3-,4-;/m0./s1 |
InChI Key |
ZFDQXMVQQXDOAY-MMALYQPHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)N)N)SSC[C@@H](C(=O)N)N.Cl |
Canonical SMILES |
C(C(C(=O)N)N)SSCC(C(=O)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


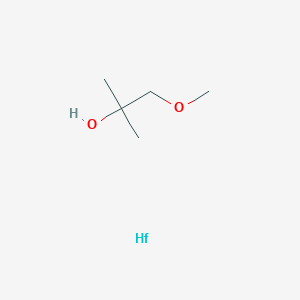

![4-[(Tert-butoxy)carbonyl]-1-(2-carboxyethyl)piperazin-1-ium chloride](/img/structure/B11725674.png)
![4-[(hydroxyimino)methyl]-2-methyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11725689.png)
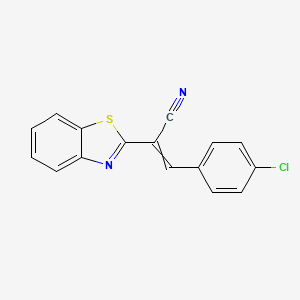
![2-[(2-Chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725703.png)
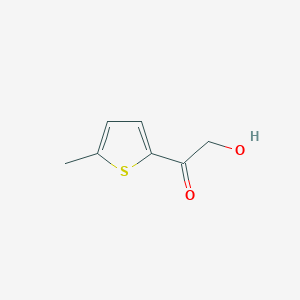
![3-[(E)-(hydroxyimino)methyl]thiophene-2-sulfonamide](/img/structure/B11725715.png)


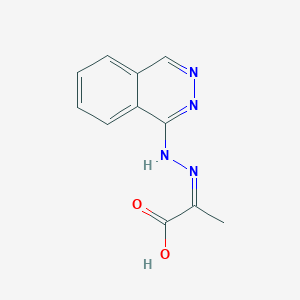
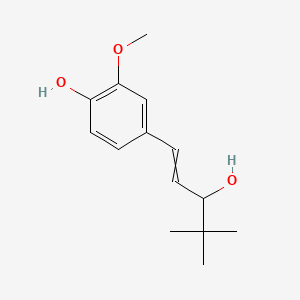
![3-[3-(5-Methyl-2-furanyl)-1-phenyl-4-pyrazolyl]-2-propenoic acid](/img/structure/B11725748.png)
